"Ethyl 3,4-Dihydroxybenzoate" basic properties
"Ethyl 3,4-Dihydroxybenzoate" basic properties
An In-depth Technical Guide to Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Ethyl 3,4-dihydroxybenzoate, a phenolic compound of significant interest in pharmaceutical and scientific research. This document outlines its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including relevant signaling pathways.
Chemical and Physical Properties
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is the ethyl ester of 3,4-dihydroxybenzoic acid.[1] It is a naturally occurring compound found in various plants, including the peanut seed testa, and is also present in wine.[2] Its structure, featuring a catechol ring, is central to its potent antioxidant properties.
Table 1: Physicochemical Properties of Ethyl 3,4-Dihydroxybenzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Pale yellow to beige crystalline powder | [3] |
| Melting Point | 132-134 °C | [2][3] |
| Boiling Point | 275.56 °C (rough estimate) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol | [2][3] |
| LogP | 1.4 (at 35°C and pH 6.6) | [2] |
| CAS Number | 3943-89-3 | [1] |
| InChIKey | KBPUBCVJHFXPOC-UHFFFAOYSA-N | [1][2] |
Spectral Data
The structural elucidation of Ethyl 3,4-dihydroxybenzoate is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyl 3,4-Dihydroxybenzoate
| Technique | Data Source/Reference |
| ¹H NMR | [4] |
| ¹³C NMR | [4] |
| Mass Spectrometry (GC-MS) | [1] |
| Infrared Spectroscopy (FTIR) | [1] |
Experimental Protocols
Synthesis of Ethyl 3,4-Dihydroxybenzoate
A common method for the synthesis of Ethyl 3,4-dihydroxybenzoate is through the Fischer esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Protocol: Fischer Esterification
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Reaction Setup: In a round-bottomed flask, suspend 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous ethanol (a suitable volume to ensure stirring).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 3,4-dihydroxybenzoate.[3]
Purification and Characterization
Purification: Recrystallization from ethanol is a common method for the purification of the synthesized compound.[3]
Characterization: The identity and purity of the synthesized Ethyl 3,4-dihydroxybenzoate can be confirmed using the spectroscopic methods outlined in Table 2.
Antioxidant Activity Assays
The antioxidant capacity of Ethyl 3,4-dihydroxybenzoate is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Protocol: DPPH Radical Scavenging Assay
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Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of Ethyl 3,4-dihydroxybenzoate in a suitable solvent.
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Reaction: In a 96-well plate, mix the DPPH solution with different concentrations of the sample.
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Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
Protocol: ABTS Radical Cation Scavenging Assay
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Generation of ABTS Radical Cation (ABTS•+): Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
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Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
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Reaction: Add different concentrations of Ethyl 3,4-dihydroxybenzoate to the diluted ABTS•+ solution.
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Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
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Measurement: Measure the absorbance at 734 nm.
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Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
Biological Activities and Signaling Pathways
Ethyl 3,4-dihydroxybenzoate exhibits a range of biological activities, primarily attributed to its antioxidant and enzyme-inhibiting properties.
Prolyl-Hydroxylase (PHD) Inhibition and HIF-1α Stabilization
Ethyl 3,4-dihydroxybenzoate is a known inhibitor of prolyl-hydroxylase domain (PHD) enzymes.[2][5] PHDs are responsible for the hydroxylation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), which targets it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, Ethyl 3,4-dihydroxybenzoate stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes.[5] This mechanism is crucial for cellular adaptation to low oxygen levels and has therapeutic implications in conditions such as ischemia and anemia.
Inhibition of the NF-κB Pathway
Ethyl 3,4-dihydroxybenzoate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. By suppressing the NF-κB pathway, Ethyl 3,4-dihydroxybenzoate can exert anti-inflammatory effects.
Experimental Workflows
Workflow: Investigating PHD-HIF-1α Pathway Modulation
Workflow: Assessing NF-κB Inhibition
Conclusion
Ethyl 3,4-dihydroxybenzoate is a versatile phenolic compound with well-documented antioxidant properties and the ability to modulate key cellular signaling pathways, including the HIF-1α and NF-κB pathways. Its straightforward synthesis and diverse biological activities make it a valuable tool for researchers in various fields, from medicinal chemistry to molecular biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this promising molecule in scientific and drug development endeavors.
